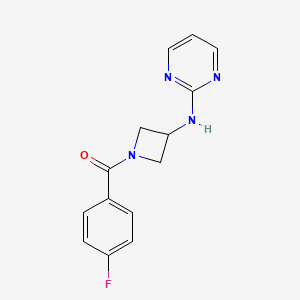

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that is used in the treatment of non-small cell lung cancer (NSCLC). It is a small molecule that selectively targets mutant forms of EGFR, which are commonly found in NSCLC patients.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit enzymes or bind to receptors, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .

Avantages Et Limitations Des Expériences En Laboratoire

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291 has several advantages for lab experiments, including its high selectivity for mutant forms of EGFR and its potent antitumor activity. However, it also has some limitations, such as the need for specialized equipment and expertise to synthesize and analyze the compound.

Orientations Futures

There are several future directions for the development and use of (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291. These include the identification of biomarkers that can predict response to the drug, the development of combination therapies that can enhance its efficacy, and the exploration of its use in other types of cancer. Additionally, there is a need for further research to understand the mechanisms of resistance to this compound 9291 and to develop strategies to overcome it.

Méthodes De Synthèse

The synthesis of (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 2-bromo-5-fluoropyrimidine to form 4-fluoro-2-(pyrimidin-2-ylamino)aniline. This intermediate compound is then reacted with 1-(tert-butoxycarbonyl)azetidin-3-one to form this compound, which is the final product.

Applications De Recherche Scientifique

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib. This compound 9291 has been shown to have a high selectivity for mutant forms of EGFR and to be effective in overcoming resistance to first-generation inhibitors.

Analyse Biochimique

Biochemical Properties

The compound (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been found to interact with the enzyme monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . The compound acts as a reversible and highly selective MAGL inhibitor .

Cellular Effects

In cellular processes, this compound indirectly leads to CB1 occupancy by raising 2-AG levels, and raises norepinephrine levels in the cortex . This suggests that the compound can influence cell function by modulating the levels of these signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to MAGL in a competitive mode with respect to the 2-AG substrate . This results in the inhibition of 2-AG degradation, leading to an elevation of 2-AG levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time- and dose-dependent

Dosage Effects in Animal Models

In animal models, this compound has exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly mentioned in the current search results. Given its role as a MAGL inhibitor, it can be inferred that it is involved in the metabolism of 2-AG .

Propriétés

IUPAC Name |

(4-fluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O/c15-11-4-2-10(3-5-11)13(20)19-8-12(9-19)18-14-16-6-1-7-17-14/h1-7,12H,8-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWHIXKDRGWMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)F)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3019474.png)

![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)

![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)

![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)

![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)

![N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B3019495.png)